Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate
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Overview
Description
It is characterized by its molecular formula C19H26O6 and a molecular weight of 350.41 g/mol. This compound is known for its applications in pharmaceuticals, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate typically involves the protection of phenolic hydroxyl groups using tetrahydropyranyl (THP) groups. The process begins with the reaction of 3,4-dihydroxybenzeneacetic acid with dihydropyran in the presence of an acid catalyst to form the THP-protected intermediate. This intermediate is then esterified with methanol in the presence of a suitable esterification catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The THP groups can be removed under acidic conditions to regenerate the phenolic hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), are employed to remove the THP groups.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Regenerated phenolic compounds.
Scientific Research Applications
Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate finds applications in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for phenols.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate involves its interaction with specific molecular targets and pathways. The THP-protected phenolic groups can undergo deprotection to release active phenolic compounds, which can then interact with enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[3,4-bis(tetrahydro-2H-pyran-2-yloxy)phenyl]acetate
- 3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester
Uniqueness
Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate is unique due to its dual THP-protected phenolic groups, which provide stability and versatility in various chemical reactions. This compound’s ability to undergo selective deprotection and subsequent functionalization makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O6/c1-21-17(20)13-14-8-9-15(24-18-6-2-4-10-22-18)16(12-14)25-19-7-3-5-11-23-19/h8-9,12,18-19H,2-7,10-11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMAMYFTCKISGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)OC2CCCCO2)OC3CCCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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